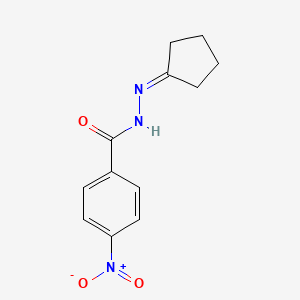![molecular formula C20H14FNO2 B14950755 (4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone](/img/structure/B14950755.png)
(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE is an organofluorine compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorophenyl group and a hydroxylphenyl group connected through a methanone bridge, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification methods, including high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-FLUOROPHENYL)(3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE: Similar structure but with a methoxy group instead of a hydroxyl group.
(4-CHLOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (4-FLUOROPHENYL)(3-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)METHANONE imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties enhance its potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H14FNO2 |
|---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[3-[(4-hydroxyphenyl)methylideneamino]phenyl]methanone |
InChI |
InChI=1S/C20H14FNO2/c21-17-8-6-15(7-9-17)20(24)16-2-1-3-18(12-16)22-13-14-4-10-19(23)11-5-14/h1-13,23H |
InChI-Schlüssel |
CNILOHBKECTIDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14950672.png)
![(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)

![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
![4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide](/img/structure/B14950714.png)
![2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B14950719.png)
![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14950726.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950733.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B14950741.png)
![3-(4-methyl-6-oxo-3-phenylpyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B14950749.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(3-methylbenzoate)](/img/structure/B14950765.png)

![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
